5-Ethynyl-3-methyl-1,2-oxazole
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Overview
Description
5-Ethynyl-3-methyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyl-1,2-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of sodium hydride with methyl acetate in the presence of tetrahydrofuran and acetonitrile, followed by heating under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic protocols that ensure high yields and purity. The use of magnetic nanocatalysts has been explored for the efficient synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products.
Reduction: Reduction and cleavage of the ring can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like azides are employed in click chemistry reactions.
Major Products:
Oxidation: Open-chain derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole compounds.
Scientific Research Applications
5-Ethynyl-3-methyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Methyl-1,2-oxazole: Shares the oxazole ring but lacks the ethynyl group.
5-Methyl-1,2-oxazole: Similar structure with a methyl group at the 5-position instead of an ethynyl group.
5-Ethynyl-1,2-oxazole: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 5-Ethynyl-3-methyl-1,2-oxazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C6H5NO |
---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-ethynyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 |
InChI Key |
FEQKQRACAJCEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C#C |
Origin of Product |
United States |
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